2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

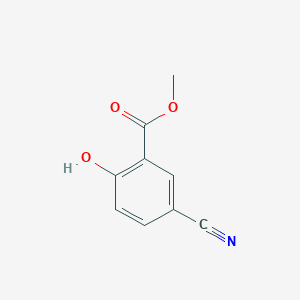

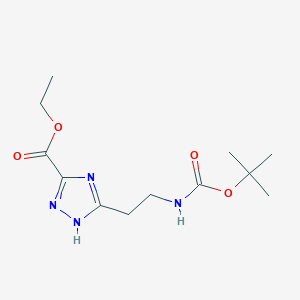

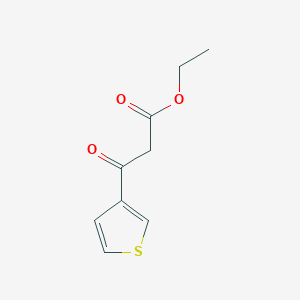

2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile is a chemical compound with the CAS Number: 215362-26-8 . It is a solid substance at room temperature . This compound is used as a reagent in the preparation and anticonvulsant activity of imidazoindenopyrazinone carboxylic acid derivatives as AMPA antagonists .

Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile is represented by the linear formula C10H7NO . The molecular weight of this compound is 157.17 .Chemical Reactions Analysis

2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile is used as a reagent in the preparation of imidazoindenopyrazinone carboxylic acid derivatives . These derivatives have anticonvulsant activity and act as AMPA antagonists .Physical And Chemical Properties Analysis

2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile is a solid substance at room temperature . It has a molecular weight of 157.17 and a boiling point of 332.587°C at 760 mmHg .Applications De Recherche Scientifique

Synthetic Pathways and Chemical Properties

A novel route for synthesizing 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles was identified, leveraging heptalenecarbaldehydes and aromatic aldehydes with 3-(dicyanomethylidene)-indan-1-one. This process, facilitated by secondary amines, yields compounds with broad absorption bands in UV/VIS spectra, indicating significant merocyanine systems. These compounds, upon dehydrogenation, exhibit blue-green fluorescence, showcasing their potential in material sciences and organic electronics due to their unique optical properties (Landmesser, Linden, & Hansen, 2008).

Applications in Organic Photovoltaics

Research into nonfullerene polymer solar cells has leveraged derivatives of 2,3-dihydro-3-oxo-1H-indene-4-carbonitrile, leading to the development of high-efficiency organic photovoltaics. Notably, twisted main-chain configurations of these derivatives result in significant blue shifts and complementary absorption with wide-bandgap polymers, optimizing the photovoltaic performance and demonstrating the versatility of these compounds in renewable energy technologies (Wang et al., 2018).

Chemical Synthesis and Material Development

An efficient multicomponent reaction has been developed for preparing indeno[1,2-b]pyridine and benzo[h]quinoline derivatives, showcasing the versatility of 2,3-dihydroinden-1-one derivatives in synthesizing complex heterocyclic compounds. This method, characterized by short reaction times and simplicity, highlights the potential of 2,3-dihydro-3-oxo-1H-indene-4-carbonitrile derivatives in medicinal chemistry and material sciences (Rong, Han, Jiang, & Tu, 2009).

Photophysical Properties and Analysis

Studies focusing on the molecular and crystal structure of related compounds have provided insights into their photophysical properties. Such analyses contribute to a deeper understanding of the structural features that govern the optical behavior of these compounds, underscoring their potential applications in optical materials and electronic devices (Jansone, Belyakov, Fleisher, Leite, & Lukevics, 2007).

Safety And Hazards

Propriétés

IUPAC Name |

3-oxo-1,2-dihydroindene-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-6-8-3-1-2-7-4-5-9(12)10(7)8/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHKVONJPYQVJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC=C2C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443642 |

Source

|

| Record name | 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile | |

CAS RN |

215362-26-8 |

Source

|

| Record name | 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one](/img/structure/B1313162.png)

![Imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1313169.png)

![2,8-Diazaspiro[4.5]decan-3-one](/img/structure/B1313187.png)

![7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1313193.png)